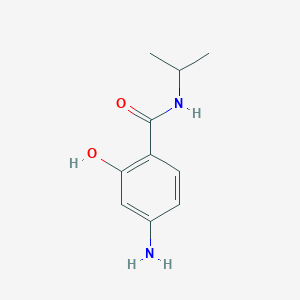

4-Amino-2-hydroxy-N-isopropylbenzamide

Description

4-Amino-2-hydroxy-N-isopropylbenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, featuring an amino group at the 4-position, a hydroxyl group at the 2-position, and an isopropyl group attached to the nitrogen atom of the amide

Propriétés

IUPAC Name |

4-amino-2-hydroxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(2)12-10(14)8-4-3-7(11)5-9(8)13/h3-6,13H,11H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRQAOVIJBIJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxy-N-isopropylbenzamide typically involves the following steps:

Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Amidation: The resulting 4-amino-2-hydroxybenzoic acid is then reacted with isopropylamine to form the desired 4-Amino-2-hydroxy-N-isopropylbenzamide.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-2-hydroxy-N-isopropylbenzamide may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-hydroxy-N-isopropylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form new compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 4-amino-2-oxo-N-isopropylbenzamide.

Reduction: Formation of various reduced derivatives depending on the specific conditions.

Substitution: Formation of acylated or alkylated derivatives.

Applications De Recherche Scientifique

4-Amino-2-hydroxy-N-isopropylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Amino-2-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The isopropyl group may enhance its lipophilicity, facilitating its passage through biological membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-N-isopropylbenzamide: Lacks the hydroxyl group at the 2-position.

2-Hydroxy-N-isopropylbenzamide: Lacks the amino group at the 4-position.

4-Amino-2-hydroxybenzamide: Lacks the isopropyl group on the amide nitrogen.

Uniqueness

4-Amino-2-hydroxy-N-isopropylbenzamide is unique due to the presence of both the amino and hydroxyl groups on the benzene ring, along with the isopropyl group on the amide nitrogen. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Activité Biologique

4-Amino-2-hydroxy-N-isopropylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of 4-Amino-2-hydroxy-N-isopropylbenzamide is attributed to its ability to interact with various molecular targets within cells. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds, which can enhance its binding affinity to biological macromolecules such as proteins and nucleic acids. This interaction may lead to inhibition or modulation of specific enzymatic pathways or receptor activities.

Antimicrobial Activity

Research indicates that 4-Amino-2-hydroxy-N-isopropylbenzamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that 4-Amino-2-hydroxy-N-isopropylbenzamide possesses anticancer properties. It has shown activity against several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| PC-3 (Prostate Cancer) | 15.8 |

The structure-activity relationship studies indicate that modifications to the benzamide structure can enhance potency against these cancer cell lines .

Structure-Activity Relationship (SAR)

The effectiveness of 4-Amino-2-hydroxy-N-isopropylbenzamide can be influenced by structural modifications. SAR studies have identified key features that enhance its biological activity:

- Hydroxyl Group : Essential for hydrogen bonding interactions.

- Amino Group : Contributes to increased solubility and bioavailability.

- Isopropyl Substitution : Enhances lipophilicity, improving cellular uptake.

Compounds with additional substitutions at the aromatic ring were found to exhibit improved efficacy against both microbial and cancerous cells .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial effects of 4-Amino-2-hydroxy-N-isopropylbenzamide against clinical isolates of Staphylococcus aureus. The compound was tested using a broth microdilution method, yielding promising results that support its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Potential

A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on prostate cancer cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with notable morphological changes consistent with apoptosis observed under microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.